molecular formula C12H8ClN2O6PS B13807214 O,O-Bis(4-nitrophenyl) phosphorochloridothioate CAS No. 52678-80-5

O,O-Bis(4-nitrophenyl) phosphorochloridothioate

Cat. No.: B13807214
CAS No.: 52678-80-5
M. Wt: 374.69 g/mol
InChI Key: MOSDDBBOIGXEMB-UHFFFAOYSA-N
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Description

O,O-Bis(4-nitrophenyl) phosphorochloridothioate is a thiophosphoryl chloride derivative characterized by two 4-nitrophenyl groups attached to the phosphorus atom. Phosphorochloridothioates are critical intermediates in synthesizing organophosphorus pesticides, nerve agents, and flame retardants due to their reactivity with nucleophiles like alcohols and amines. The nitro groups on the aromatic rings likely enhance electron-withdrawing effects, influencing reactivity and stability compared to other substituents (e.g., chloro or alkyl groups).

Properties

CAS No.

52678-80-5

Molecular Formula

C12H8ClN2O6PS

Molecular Weight

374.69 g/mol

IUPAC Name

chloro-bis(4-nitrophenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H8ClN2O6PS/c13-22(23,20-11-5-1-9(2-6-11)14(16)17)21-12-7-3-10(4-8-12)15(18)19/h1-8H

InChI Key

MOSDDBBOIGXEMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=S)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE typically involves the reaction of 4-nitrophenol with phosphorus oxychloride and thiophosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE follows similar synthetic routes but on a larger scale. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE include bases like pyridine and nucleophiles such as amines and alcohols. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE depend on the specific nucleophile used. For example, reaction with an amine would yield a phosphoramidothioate derivative .

Scientific Research Applications

BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE involves its ability to act as an electrophile in chemical reactions. It targets nucleophilic sites in molecules, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares O,O-Bis(4-nitrophenyl) phosphorochloridothioate with similar compounds, emphasizing molecular structure, substituent effects, and applications.

Compound Name Molecular Formula Molecular Weight CAS RN Substituents Key Properties/Applications
This compound (hypothetical) C₁₂H₈ClN₂O₅PS 378.68 (calculated) N/A 4-nitrophenyl Expected high reactivity due to electron-withdrawing nitro groups; potential pesticide intermediate.
O,O-Diethyl phosphorochloridothioate C₄H₁₀ClO₂PS 188.61 2524-04-1 Ethyl Boiling point: ~120–130°C (est.); precursor for insecticides like phorate and disulfoton.
O,O-Dimethyl phosphorochloridothioate C₂H₆ClO₂PS 160.56 2524-03-0 Methyl Mutagenic; used in synthesis of dimethoate and omethoate pesticides.
O,O-Bis(4-chlorophenyl) phosphorochloridothioate C₁₂H₈Cl₃O₂PS 353.59 55526-70-0 4-chlorophenyl Higher steric hindrance; applications in flame retardants or specialty chemicals.
O,O-Bis(pentachlorophenyl) phosphoramidothioate C₁₇H₅Cl₁₀NO₂PS 631.31 (estimated) N/A Pentachlorophenyl + propyl/butyl Novel compounds with potential use in agrochemicals; synthesized via acetamide reactions.

Reactivity and Substituent Effects

  • Electron-withdrawing groups (e.g., nitro) : Enhance electrophilicity of the phosphorus center, increasing reactivity toward nucleophiles. This property is critical in pesticide synthesis, where rapid reaction with alcohols or amines is required.
  • Steric effects : Bulky substituents like 4-chlorophenyl or pentachlorophenyl reduce reaction rates due to hindered access to the phosphorus atom.
  • Alkyl vs. aryl groups : Alkyl-substituted derivatives (e.g., diethyl or dimethyl) exhibit lower molecular weights and higher volatility, making them suitable for liquid-phase reactions.

Stability and Environmental Impact

  • Nitro-group stability : Nitro substituents may increase resistance to hydrolysis compared to chloro or alkyl groups, prolonging environmental persistence.
  • Toxicity : Methyl and ethyl derivatives are classified as mutagens or acute toxins (e.g., RTECS Class: Mutagen for dimethyl analog).

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